

# recrystallization methods for purifying Z-Ile-Ala-OH

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## Compound of Interest

Compound Name: Z-Ile-Ala-OH

CAS No.: 24787-83-5

Cat. No.: B8513123

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Application Note: High-Purity Recrystallization of **Z-Ile-Ala-OH**

## Abstract

This guide details the purification of N-Benzyloxycarbonyl-L-isoleucyl-L-alanine (**Z-Ile-Ala-OH**) via recrystallization.[1][2] As a hydrophobic, C-terminal acidic dipeptide, **Z-Ile-Ala-OH** presents specific challenges, including "oiling out" and the retention of unreacted starting materials.[1][2] This protocol moves beyond generic templates, offering a chemically grounded approach to solvent selection, impurity rejection, and polymorph control. Two primary methods—Solvent/Anti-solvent Precipitation and Thermal Recrystallization—are optimized for high-yield recovery (>85%) and high optical purity (>98% ee).[1][2]

## Molecular Analysis & Solubility Profile

To design an effective purification strategy, we must first understand the physicochemical environment of the target molecule.

- Target: **Z-Ile-Ala-OH**[1][2][3][4]

- Molecular Weight: ~336.4 g/mol [1][2]
- Key Functionalities:
  - Z-Group (Cbz): Aromatic, lipophilic protecting group.[1][2] Increases solubility in organic solvents (EtOAc, DCM, MeOH).
  - Ile/Ala Side Chains: Both aliphatic and hydrophobic.[1]
  - C-Terminal Carboxyl: Acidic (pKa ~3.5–4.0).[1][2] Allows for solubility in alkaline aqueous solutions (as a salt) but insolubility in acidic water.[1]

Solubility Logic: The molecule is amphiphilic but predominantly lipophilic due to the Z-group and aliphatic side chains.[1]

- Good Solvents: Methanol, Ethanol, Ethyl Acetate (EtOAc), DMF, Dichloromethane (DCM).
- Poor Solvents (Anti-solvents):[1] Water (at acidic pH), Hexane, Petroleum Ether, Diethyl Ether.

## Pre-Recrystallization Workup (Critical Step)

Rationale: Recrystallization is most effective when the crude purity is already >85%. [1] For Z-protected peptide acids, an Acid-Base Extraction is the most efficient method to remove gross impurities (unreacted amine, coupling reagents) prior to crystallization.[1][2]

Protocol:

- Dissolve crude **Z-Ile-Ala-OH** in Ethyl Acetate (EtOAc) (10 mL/g).
- Acid Wash: Wash with 1N HCl (2x) to remove any unreacted Alanine or basic impurities.[1]
- Brine Wash: Wash with saturated NaCl to remove trapped water.[1]
- Drying: Dry organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>. [1]
- Concentration: Evaporate EtOAc to a viscous oil or solid foam. Do not evaporate to dryness if the product oils out; proceed to Method A.

## Method A: Solvent/Anti-Solvent Crystallization (EtOAc / Hexane)[1]

Best for: Removing non-polar impurities and drying the peptide. This is the industry standard for Z-protected fragments.[1][2]

Mechanism: The peptide is soluble in Ethyl Acetate.[1][5] The addition of Hexane (non-polar) increases the polarity difference, forcing the hydrophobic peptide lattice to organize and precipitate while leaving lipophilic impurities (like Z-Cl or unreacted Z-Ile-OH) in solution.[1][2]

### Step-by-Step Protocol

- Dissolution:
  - Take the oily residue from the workup.
  - Add minimal Ethyl Acetate at room temperature until fully dissolved.[1]
  - Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane.
- Nucleation Point:
  - While stirring vigorously (magnetic stir bar), slowly add Hexane (or Petroleum Ether) dropwise.[1]
  - Stop Point: Stop adding Hexane the moment a permanent faint turbidity (cloudiness) persists.[1]
- Crystal Growth:
  - Add a "seed crystal" of pure **Z-Ile-Ala-OH** if available.[1][2]
  - Place the flask in the refrigerator (4°C) for 2–4 hours.
  - Observation: White needles or a microcrystalline powder should form.[1]
- Completion:

- If crystallization is slow, add more Hexane (up to a 1:3 EtOAc:Hexane ratio) and cool to -20°C.[1]
- Isolation:
  - Filter the solids using a sintered glass funnel.[1]
  - Wash: Wash the cake with cold 1:4 EtOAc:Hexane.
  - Dry: Vacuum dry at 40°C overnight.[1]

## Method B: Thermal Recrystallization (Ethanol / Water)[1]

Best for: Removing inorganic salts and highly polar impurities.[1]

Mechanism: Exploits the steep solubility curve of the peptide in aqueous alcohol. The peptide is soluble in hot EtOH/Water but insoluble in cold.

### Step-by-Step Protocol

- Hot Dissolution:
  - Suspend crude solid in Ethanol (95%) (approx. 5–8 mL/g).
  - Heat to 60–70°C (do not boil vigorously to avoid racemization).
  - Add Water dropwise to the hot solution until it becomes slightly turbid.
  - Add just enough hot Ethanol to make it clear again.[1]
- Controlled Cooling:
  - Remove from heat.[1] Allow the flask to cool to room temperature slowly on the benchtop (insulate with a towel if necessary).
  - Critical Control: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

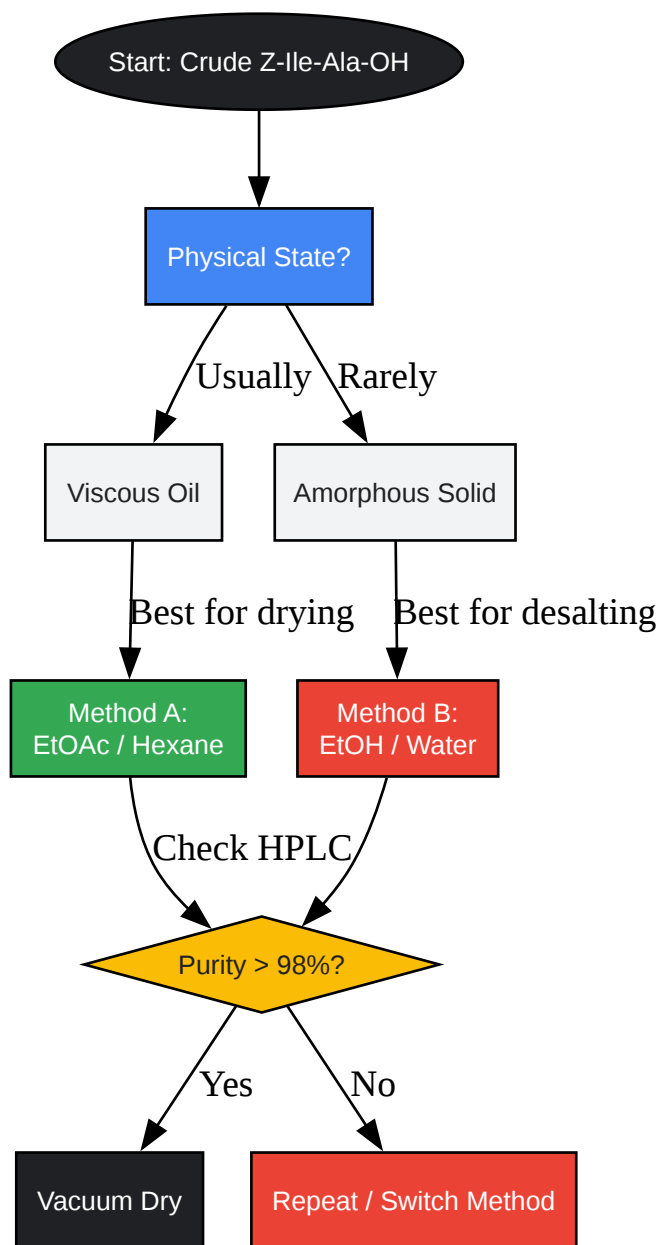
- Maturation:
  - Once at room temperature, move to 4°C for 12 hours.
- Isolation:
  - Filter and wash with cold 1:1 Ethanol:Water.[\[1\]](#)

## Troubleshooting & Optimization

Issue	Cause	Corrective Action
Oiling Out	Product separates as a liquid oil before crystallizing.	1.[1][2] Re-heat and add slightly more solvent (EtOAc or EtOH).2.[1] Seed the solution with pure crystals.3. Scratch the glass wall with a rod to induce nucleation.4. Use Diisopropyl Ether (IPE) instead of Hexane (softer anti-solvent). [1]
Gel Formation	Peptide forms a supramolecular hydrogel.	1.[1] Avoid Methanol; switch to EtOAc/Hexane.2. Increase temperature during dissolution.3.[1] Use vigorous mechanical stirring to break the gel network.[1]
Low Yield	Product remains in mother liquor.[1]	1. Cool to -20°C.2. Evaporate mother liquor to half volume and repeat crystallization (Second Crop).
Racemization	Loss of optical purity (L,L to D,L).	1. Avoid heating >70°C.2. Minimize exposure to basic conditions.3.[1] Check optical rotation [ ] . .

## Process Visualization

### Figure 1: Solvent Selection Logic



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Caption: Decision matrix for selecting the optimal recrystallization method based on the physical state of the crude intermediate.

## Figure 2: Recrystallization Workflow (Method A)



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Caption: Step-by-step workflow for the Solvent/Anti-solvent precipitation method.[1][2]

## Analytical Validation

To ensure the protocol's success, the final product must be validated against these specifications:

- HPLC Purity: >98.5% (Area %).
  - Column: C18 Reverse Phase.[1]
  - Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.[1][2]
- Optical Rotation: Compare [  
  
] with literature values (typically negative in MeOH/AcOH) to confirm no racemization occurred.[1]
- Melting Point: Sharp range (e.g., within 2°C). Broad ranges indicate impurities or mixed polymorphs.[1]

## References

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## Sources

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